molecular formula C7H8N4O3 B15048431 2-amino-N-hydroxy-5-nitrobenzene-1-carboximidamide

2-amino-N-hydroxy-5-nitrobenzene-1-carboximidamide

Cat. No.: B15048431
M. Wt: 196.16 g/mol
InChI Key: BKFDDEFGQUUDRI-UHFFFAOYSA-N
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Description

2-amino-N-hydroxy-5-nitrobenzene-1-carboximidamide is an organic compound with a complex structure that includes amino, hydroxy, nitro, and carboximidamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-hydroxy-5-nitrobenzene-1-carboximidamide typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by the introduction of the hydroxy and carboximidamide groups through subsequent reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form various amine derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents or acylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-N-hydroxy-5-aminobenzene-1-carboximidamide.

Scientific Research Applications

2-amino-N-hydroxy-5-nitrobenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-amino-N-hydroxy-5-nitrobenzene-1-carboximidamide exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the amino and hydroxy groups can form hydrogen bonds with biological molecules. These interactions can influence cellular processes and pathways, making the compound of interest for drug development.

Comparison with Similar Compounds

  • 2-amino-N-hydroxy-5-methoxybenzene-1-carboximidamide
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Comparison: Compared to similar compounds, 2-amino-N-hydroxy-5-nitrobenzene-1-carboximidamide is unique due to the presence of both nitro and hydroxy groups, which can participate in a wider range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

2-amino-N'-hydroxy-5-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H8N4O3/c8-6-2-1-4(11(13)14)3-5(6)7(9)10-12/h1-3,12H,8H2,(H2,9,10)

InChI Key

BKFDDEFGQUUDRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=NO)N)N

Origin of Product

United States

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